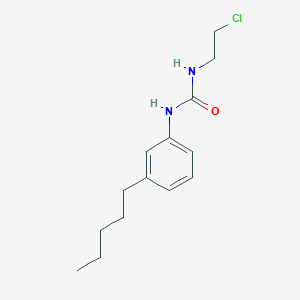![molecular formula C11H14Cl3NO4S B12521370 Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester CAS No. 813440-64-1](/img/structure/B12521370.png)
Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester is a chemical compound with the molecular formula C11H14Cl3NO4S. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a sulfamic acid group, a methoxyphenyl group, and a trichloroethyl ester group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester typically involves the reaction of sulfamic acid with [1-(4-methoxyphenyl)ethyl]amine and 2,2,2-trichloroethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. The raw materials are mixed in precise proportions, and the reaction is conducted in reactors equipped with temperature and pressure control systems. The product is then subjected to purification steps such as distillation or crystallization to achieve the required purity.
Análisis De Reacciones Químicas
Types of Reactions
Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester involves its interaction with specific molecular targets. The sulfamic acid group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions and transformations contribute to the compound’s effects in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Sulfamic acid, 2,2,2-trichloroethyl ester: Lacks the methoxyphenyl group.
Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, ethyl ester: Contains an ethyl ester group instead of a trichloroethyl ester group.
Uniqueness
Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of the methoxyphenyl group enhances its potential interactions with biological targets, while the trichloroethyl ester group provides stability and reactivity in chemical processes.
Propiedades
Número CAS |
813440-64-1 |
|---|---|
Fórmula molecular |
C11H14Cl3NO4S |
Peso molecular |
362.7 g/mol |
Nombre IUPAC |
2,2,2-trichloroethyl N-[1-(4-methoxyphenyl)ethyl]sulfamate |
InChI |
InChI=1S/C11H14Cl3NO4S/c1-8(9-3-5-10(18-2)6-4-9)15-20(16,17)19-7-11(12,13)14/h3-6,8,15H,7H2,1-2H3 |
Clave InChI |
ZQGLOTCHKSIUSW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)OC)NS(=O)(=O)OCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


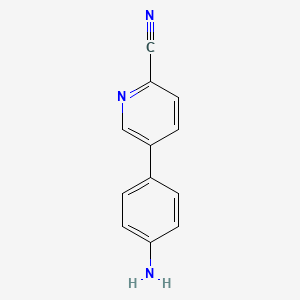


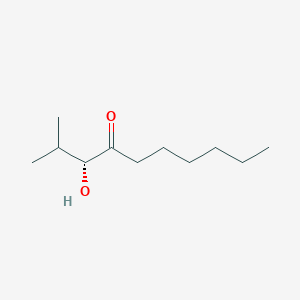
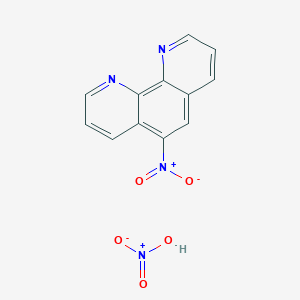
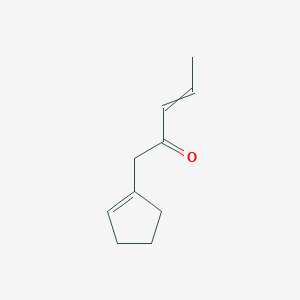
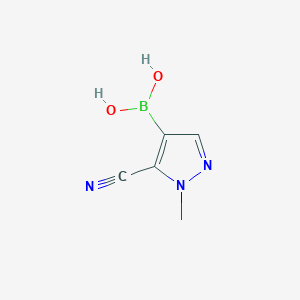
![1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro-](/img/structure/B12521329.png)
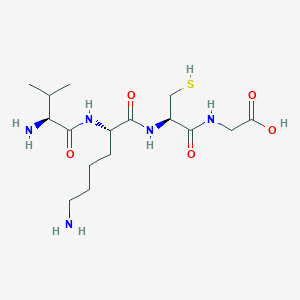
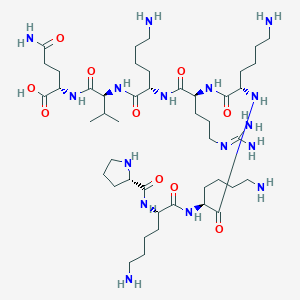
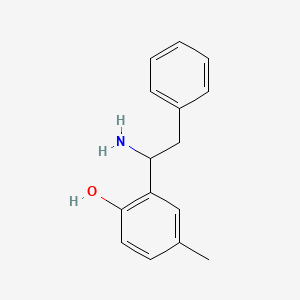
![Acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol](/img/structure/B12521373.png)

